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Compound of Interest

Compound Name: RIP2 kinase inhibitor 1

Cat. No.: B15581532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of the Receptor-

Interacting Protein 2 (RIPK2) kinase inhibitor 1, also known as GSK583, against other notable

RIPK2 inhibitors. The information is supported by experimental data to aid in the evaluation and

selection of appropriate research tools for studying NOD-like receptor signaling pathways and

related inflammatory diseases.

In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of RIPK2 inhibitors is typically assessed through biochemical assays that

measure direct inhibition of the kinase and cellular assays that evaluate the inhibitor's effect on

downstream signaling events in a cellular context.

Biochemical and Cellular Activity of RIPK2 Inhibitors
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Inhibitor Target(s)
Biochemical
IC₅₀ (RIPK2)

Cellular Assay Cellular IC₅₀

RIPK2 Inhibitor 1

(GSK583)
RIPK2

5 nM (human), 2

nM (rat)[1]

MDP-stimulated

TNFα production

(human

monocytes)

8 nM[2][3]

MDP-stimulated

TNFα production

(human whole

blood)

237 nM[2][3]

MDP-stimulated

IL-6 production

(mouse BMDMs)

12 nM[2]

Gefitinib EGFR, RIPK2 51 nM[2][4][5]

Inhibition of

RIPK2 tyrosine

phosphorylation

~51 nM[2][4]

Ponatinib
Multi-kinase,

RIPK2
6.7 nM[4][5]

L18-MDP-

induced RIPK2

ubiquitination

(THP-1 cells)

Complete

inhibition at 100

nM[2][4]

BI 706039 RIPK2
< 1.0 nM

(human)

MDP-induced

TNFα production

(human

monocytes)

< 1.0 nM[6]

2.9 nM (mouse)

[6]

MDP-induced

TNFα production

(mouse whole

blood)

4.5 nM[4]

WEHI-345 RIPK2 130 nM[7][8]

MDP-induced

cytokine

production

(BMDMs)

Effective at 500

nM[7][9]
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Summary of In Vitro Findings:

RIPK2 Inhibitor 1 (GSK583) demonstrates high potency in biochemical assays with low

nanomolar IC₅₀ values against both human and rat RIPK2.[1] This potency is translated into

effective inhibition of downstream signaling in primary human monocytes.[2][3] However, its

activity is moderately reduced in whole blood assays.[2][3] Ponatinib and BI 706039 also show

very high potency.[4][5][6] Gefitinib is a less potent inhibitor compared to GSK583, ponatinib,

and BI 706039.[2][4][5] WEHI-345 is the least potent among the compared inhibitors in

biochemical assays.[7][8]

In Vivo Efficacy: Performance in Preclinical Models
The in vivo efficacy of RIPK2 inhibitors is crucial for their potential therapeutic application.

Preclinical studies in animal models of inflammatory diseases, such as colitis and peritonitis,

provide valuable insights into their performance.

In Vivo Performance of RIPK2 Inhibitors
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Inhibitor Animal Model Key Findings

RIPK2 Inhibitor 1 (GSK583)
MDP-induced cytokine release

(rat)

Dose-dependent inhibition of

serum KC (rodent IL-8

orthologue) with an IC₅₀ of 50

nM (derived from blood

concentrations).[3]

MDP-induced peritonitis

(mouse)

Dose-dependent inhibition of

serum KC and neutrophil

recruitment with an IC₅₀ of 37

nM (derived from blood

concentrations).[3]

Gefitinib
SAMP1/YitFc mouse model of

Crohn's Disease

Oral administration of 50

mg/kg/day significantly

improved ileitis scores.[2][4][6]

MDP-induced peritonitis

(mouse)

6.25 mg/kg intraperitoneal

administration reduced cellular

infiltration.[10]

BI 706039 TRUC mouse model of IBD

Oral daily administration

resulted in dose-responsive

and significant improvement in

colonic inflammation.[11]

WEHI-345

Experimental Autoimmune

Encephalomyelitis (EAE)

(mouse)

20 mg/kg twice daily

intraperitoneal injection

significantly lowered the mean

disease score.[4]

MDP-stimulated cytokine

release (mouse)

Normalized TNF and MCP-1

levels.[4]

Summary of In Vivo Findings:

RIPK2 Inhibitor 1 (GSK583) has demonstrated in vivo activity in acute models of inflammation,

effectively inhibiting cytokine production and neutrophil recruitment.[3] However, its

development was halted due to off-target effects, including hERG channel inhibition.[2] Gefitinib
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has shown efficacy in a spontaneous model of Crohn's disease, although its dual activity

against EGFR and RIPK2 complicates the interpretation of its effects.[2][4][6] BI 706039 has

shown promising results in a mouse model of IBD with a favorable pharmacokinetic profile.[11]

WEHI-345 has demonstrated efficacy in a model of multiple sclerosis and in an acute

inflammation model.[4]

Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings.

Below are outlines of key experimental procedures used to evaluate RIPK2 inhibitors.

In Vitro Biochemical Kinase Assay (Fluorescence
Polarization)
A fluorescence polarization-based binding assay is a common method to quantify the

interaction of inhibitors with the ATP binding pocket of RIPK2.

Reagents: Purified full-length FLAG-His tagged RIPK2, a fluorescently labeled ATP

competitive ligand, and test compounds.

Procedure:

Test compounds are serially diluted in DMSO.

RIPK2 enzyme is incubated with the test compounds.

The fluorescently labeled ligand is added to the mixture.

The reaction is incubated to allow binding to reach equilibrium.

Fluorescence polarization is measured. The displacement of the fluorescent ligand by the

inhibitor results in a decrease in polarization.

Data Analysis: IC₅₀ values are calculated from the dose-response curves.[3][12]

Cellular Assay: MDP-Stimulated Cytokine Production in
Human Monocytes
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This assay assesses the ability of an inhibitor to block the downstream effects of NOD2

activation in a primary cell model.

Cell Culture: Primary human monocytes are isolated from peripheral blood.

Procedure:

Monocytes are pre-incubated with various concentrations of the RIPK2 inhibitor.

The cells are then stimulated with muramyl dipeptide (MDP), a NOD2 ligand, to activate

the RIPK2 signaling pathway.

After an incubation period, the cell culture supernatant is collected.

Measurement: The concentration of pro-inflammatory cytokines, such as TNFα, in the

supernatant is measured by ELISA.

Data Analysis: IC₅₀ values are determined from the dose-dependent inhibition of cytokine

production.[2][3]

In Vivo Model: TNBS-Induced Colitis in Mice
This is a widely used model to study the efficacy of anti-inflammatory compounds in

inflammatory bowel disease.

Induction of Colitis: Mice are administered 2,4,6-trinitrobenzenesulfonic acid (TNBS)

intrarectally to induce colonic inflammation.

Treatment: A prodrug of a RIPK2 inhibitor or vehicle is administered orally to the mice. A

known anti-inflammatory drug, such as prednisolone, can be used as a positive control.[2]

Assessment:

Disease activity is monitored daily (e.g., weight loss, stool consistency).

At the end of the study, colons are collected for histopathological evaluation of

inflammation, edema, and tissue damage.
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Data Analysis: Colon scores are used to quantify the severity of colitis and the efficacy of the

treatment.[2]

Visualizing the Science
Diagrams are provided to illustrate key concepts and experimental workflows.
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Caption: The NOD2 signaling pathway leading to pro-inflammatory cytokine production and the

point of intervention by RIPK2 Inhibitor 1.

In Vivo Efficacy Testing Workflow: Colitis Model
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Caption: A generalized workflow for evaluating the in vivo efficacy of a RIPK2 inhibitor in a

mouse model of colitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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